molecular formula C10H12ClN3O2S B2716666 N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide CAS No. 1573548-46-5

N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide

Cat. No.: B2716666
CAS No.: 1573548-46-5
M. Wt: 273.74
InChI Key: JPASMBYXGVWMTQ-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide (CAS 1573548-46-5) is a synthetic benzothiazole-based compound with the empirical formula C10H11N3O2S and a molecular weight of 237.28 g/mol . This reagent serves as a key chemical building block in medicinal chemistry and drug discovery research, particularly in the synthesis and development of novel antimicrobial agents . Recent scientific investigations into structurally similar 6-substituted benzothiazole acetamide derivatives have demonstrated significant antimicrobial potential, showing potent activity against a panel of Gram-positive and Gram-negative bacteria, including S. aureus and E. coli . These studies suggest that the 6-methoxybenzothiazole scaffold is a pharmacophore of high interest, with molecular docking analyses indicating that related compounds exert their effects through interactions with bacterial DNA gyrase . Furthermore, the benzothiazole core is a privileged structure in drug discovery, with related sulfonamide derivatives also being explored for other therapeutic areas, such as antidiabetic activity . This product is supplied as a dry powder and is intended for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or human use. All statements are for informational purposes only and are not intended to promote the product for any unauthorized application .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5,11H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBOXSWNSSOSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The methoxy group can be introduced through methylation reactions. The glycinamide moiety is then attached via amide bond formation using glycine or its derivatives under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Specifically, N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide has been evaluated for its effectiveness against various bacterial strains. For instance, compounds similar to this structure have shown promising results in inhibiting Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (µM)Target Organism
W6 (related compound)5.19Staphylococcus aureus
W1 (related compound)5.08Candida albicans
W17 (related compound)4.12Anticancer activity

Anticancer Activity

The anticancer potential of this compound has been explored through various analogues. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, outperforming established chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Type
W174.12Various cancer cell lines
Standard (5-FU)7.69Various cancer cell lines

Protein Kinase Modulation

This compound is also noted for its role in modulating protein kinase activity. Protein kinases are critical in regulating cellular functions such as proliferation and apoptosis, making them significant targets in cancer therapy . The ability to modulate these enzymes can lead to therapeutic strategies for treating various cancers and inflammatory diseases.

Table 3: Protein Kinase Modulation Studies

Study FocusFindings
Cancer TreatmentEffective modulation of kinase activity
Inflammatory DiseasesPotential therapeutic effects on cell migration and proliferation

Research Insights

The synthesis and evaluation of this compound derivatives have provided insights into their structure-activity relationships (SAR). These studies highlight the significance of specific functional groups in enhancing biological activity against microbial pathogens and cancer cells .

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)

  • Key Features : Methoxy group at the 6-position and a pyridinyl-acetamide substituent.
  • Activity : Exhibits potent antimicrobial activity against S. aureus (MIC = 12.5 µg/ml), B. subtilis (MIC = 6.25 µg/ml), and E. coli (MIC = 3.125 µg/ml). Docking studies suggest inhibition of bacterial DNA gyrase (PDB: 3G75) .
  • Comparison : The glycinamide variant may exhibit altered pharmacokinetics due to reduced steric bulk compared to the pyridinyl-acetamide group. Glycinamide’s hydrogen-bonding capacity could enhance target binding but may reduce membrane permeability.

BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)

  • Key Features : Nitro group at the 6-position instead of methoxy.
  • Activity : Lower antimicrobial efficacy compared to BTC-j, highlighting the importance of electron-donating groups (e.g., methoxy) over electron-withdrawing nitro groups for activity .

N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Derivatives (EP3348550A1)

  • Key Features : Trifluoromethyl group at the 6-position and acetamide substituents with methoxyphenyl groups.

Neuroactive Benzothiazole Derivatives

Troriluzole (Glycylglycyl-N2-methyl-N1-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycinamide)

  • Key Features : Trifluoromethoxy group at the 6-position and a tripeptide-like glycinamide chain.
  • Activity: Approved for spinocerebellar ataxia, acting as a glutamate release inhibitor. The trifluoromethoxy group likely enhances CNS penetration compared to the methoxy group in the target compound .
  • Comparison : Substitution at the 6-position (methoxy vs. trifluoromethoxy) significantly alters therapeutic applications, with methoxy derivatives favoring peripheral targets (e.g., antimicrobial enzymes) .

Structural and Crystallographic Comparisons

2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide

  • Key Features : Adamantyl group attached to the acetamide moiety.
  • Structural Insights : Crystallizes in a triclinic system with intermolecular N–H⋯N hydrogen bonds and S⋯S interactions. The adamantyl group introduces steric bulk, reducing solubility but enhancing hydrophobic interactions .
  • Comparison : The glycinamide derivative lacks the adamantyl group, likely improving aqueous solubility but sacrificing hydrophobic binding pockets in targets.

N-(6-Methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

  • Key Features : Naphthalene substituent instead of glycinamide.
  • Glycinamide’s smaller size may reduce off-target effects .

Physicochemical and Pharmacokinetic Properties

Compound Substituent (R) LogP* Solubility Key Activity
Target Compound Glycinamide ~1.5 Moderate Unknown (Theoretical)
BTC-j Pyridinyl-acetamide ~2.8 Low Antimicrobial
Troriluzole Trifluoromethoxy ~3.2 Low Neuroprotective
Adamantyl-acetamide Adamantyl ~4.5 Very Low Structural studies

*Estimated using fragment-based methods.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)glycinamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a methoxy group at the 6th position of the benzothiazole ring and a glycinamide moiety. The unique structure contributes to its biological properties, differentiating it from other benzothiazole derivatives.

Property Description
Chemical Formula C₉H₈N₂O₂S
Molecular Weight 196.24 g/mol
CAS Number 1573548-46-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor interactions, leading to significant biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially offering therapeutic benefits against various conditions.
  • Receptor Activation : It may activate certain receptors that trigger beneficial cellular responses, contributing to its pharmacological effects.

Antimicrobial Properties

Benzothiazole derivatives have been noted for their antimicrobial activities. The structural characteristics of this compound suggest potential effectiveness against various microbial strains. Research on similar compounds indicates that modifications in the benzothiazole structure can enhance antimicrobial potency .

Antitumor Activity

The compound's interaction with cellular pathways may also extend to antitumor activity. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The glycinamide moiety may enhance this effect by facilitating better cellular uptake and interaction with cancer-related targets .

Case Studies and Research Findings

  • Anticonvulsant Evaluation : A study evaluating a series of benzothiazole derivatives found that certain compounds exhibited significant anticonvulsant activity in models of maximal electroshock-induced seizures. While this compound was not directly tested, the findings suggest that similar structural motifs could yield comparable results .
  • Antimicrobial Activity : In a comparative study of cyclic imide derivatives with benzothiazole structures, several compounds demonstrated potent antibacterial and antifungal activities. The presence of the methoxy group in this compound could potentially enhance its antimicrobial efficacy .

Q & A

Basic Research Question

  • IR Spectroscopy : Confirms amide (1668 cm⁻¹) and methoxy (1267 cm⁻¹) groups .
  • NMR : ¹H NMR identifies methoxy protons (~3.76 ppm) and aromatic protons (~7.73 ppm) .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., NIST data for related glycine derivatives) .
  • Elemental Analysis : Validates purity (e.g., C, H, N content within ±0.4% of theoretical) .

How can researchers resolve contradictions in biological activity data across benzothiazole derivatives?

Advanced Research Question
Discrepancies often arise from variations in substituent effects, assay conditions, or bacterial strains. For example, methoxy-substituted derivatives may show lower potency against P. aeruginosa compared to nitro analogs due to differences in membrane permeability . Standardizing protocols (e.g., CLSI guidelines) and using isogenic bacterial strains can mitigate variability. Computational modeling (e.g., QSAR) further clarifies substituent contributions .

What challenges arise during the refinement of X-ray diffraction data for benzothiazole-glycinamide complexes?

Advanced Research Question
Common issues include:

  • Disorder in Flexible Groups : Adamantyl or methoxy substituents may require anisotropic displacement parameter (ADP) refinement .
  • Hydrogen Bonding Networks : Validating intermolecular interactions (e.g., N–H⋯N) using software like Mercury .
  • Twinned Crystals : SHELXL’s TWIN command resolves overlapping reflections in low-symmetry space groups (e.g., triclinic P1) .

What strategies improve the solubility of this compound for in vitro assays?

Basic Research Question

  • Co-solvents : Use DMSO or ethanol (≤5% v/v) to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions .
  • Microwave-Assisted Synthesis : Reduces particle size, improving dissolution rates .

How should researchers handle stability and storage of benzothiazole-glycinamide derivatives?

Basic Research Question

  • Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
  • Decomposition Monitoring : Regular HPLC checks for degradation products (e.g., hydrolysis of amide bonds) .
  • Waste Disposal : Follow protocols for halogenated solvents (e.g., chloroform) and heavy metals (e.g., thiazole byproducts) .

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